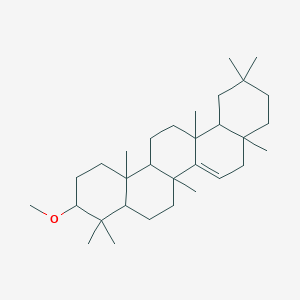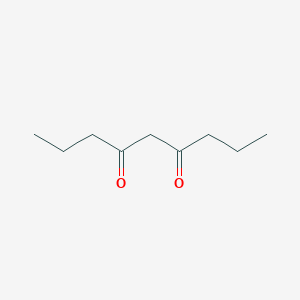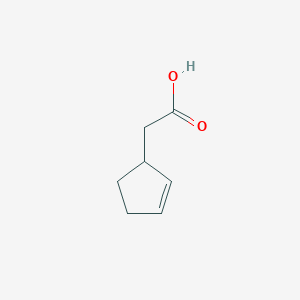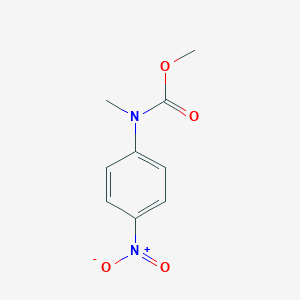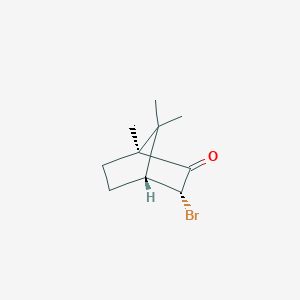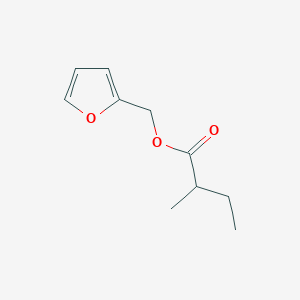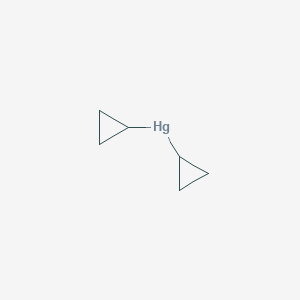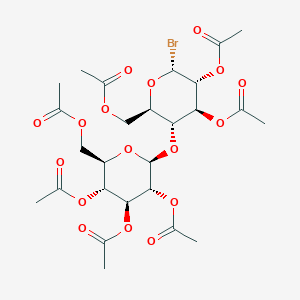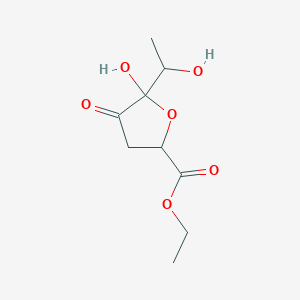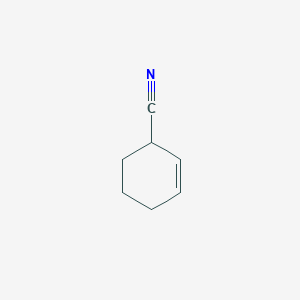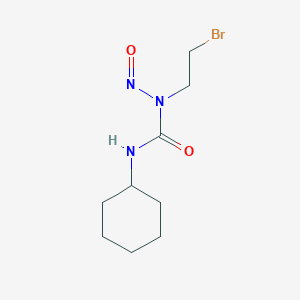
1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea (BCNU) is a chemical compound that has been widely used in scientific research due to its potential to inhibit the growth of cancer cells. BCNU belongs to the class of nitrosourea compounds, which are known for their alkylating properties.
Mécanisme D'action
The mechanism of action of 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea involves its ability to alkylate DNA, leading to the formation of cross-links between DNA strands. This results in the inhibition of DNA replication and cell division, ultimately leading to cell death. 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea also has the ability to induce apoptosis, which is a programmed cell death process.
Effets Biochimiques Et Physiologiques
1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea has been shown to have both biochemical and physiological effects. It can cause DNA damage, leading to the activation of DNA repair mechanisms. 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea can also induce oxidative stress, leading to the production of reactive oxygen species. In addition, 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea can affect the expression of various genes involved in cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for studying cancer biology. 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea is also relatively easy to synthesize and has a long shelf life. However, 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea can be toxic to normal cells, which can limit its use in certain experiments. In addition, 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea can be unstable in solution, which can affect its efficacy.
Orientations Futures
There are several future directions for the use of 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea in scientific research. One area of focus is the development of new formulations of 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea that can improve its stability and efficacy. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea. In addition, there is a need for further studies to understand the long-term effects of 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea on normal cells and tissues. Finally, there is a need for clinical trials to evaluate the efficacy of 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea in combination with other chemotherapy drugs for the treatment of cancer.
Méthodes De Synthèse
The synthesis of 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea involves the reaction of cyclohexylamine with 2-bromoethyl isocyanate, followed by the addition of sodium nitrite. The resulting compound is then treated with hydrochloric acid to produce 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea. The purity of 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea can be improved by recrystallization from methanol.
Applications De Recherche Scientifique
1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea has been extensively used in scientific research to study its potential as an anticancer agent. It has been shown to inhibit the growth of various types of cancer cells, including brain tumors, lymphomas, and melanomas. 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea has also been used in combination with other chemotherapy drugs to enhance their efficacy.
Propriétés
Numéro CAS |
13907-72-7 |
|---|---|
Nom du produit |
1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea |
Formule moléculaire |
C9H16BrN3O2 |
Poids moléculaire |
278.15 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-3-cyclohexyl-1-nitrosourea |
InChI |
InChI=1S/C9H16BrN3O2/c10-6-7-13(12-15)9(14)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14) |
Clé InChI |
DEXQOZBXZOOXKW-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)N(CCBr)N=O |
SMILES canonique |
C1CCC(CC1)NC(=O)N(CCBr)N=O |
Autres numéros CAS |
13907-72-7 |
Synonymes |
1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




